molecular formula C22H21FN2O4S2 B2934979 N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 896326-00-4

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2934979
CAS RN: 896326-00-4
M. Wt: 460.54
InChI Key: HMVLDKUNSNSSSP-UHFFFAOYSA-N
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Description

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H21FN2O4S2 and its molecular weight is 460.54. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticidal Activity

Flubendiamide, structurally related to N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, demonstrates a unique chemical structure leading to extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its novel mode of action distinguishes it from commercial insecticides, highlighting its potential in integrated pest management programs (Tohnishi et al., 2005).

Antibacterial Properties in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in functional groups to the compound , have shown significant antibacterial activities against rice bacterial leaf blight. These compounds not only effectively reduce the disease but also enhance plant resistance, indicating their potential as agricultural antibacterial agents (Shi et al., 2015).

Potential in Cancer Therapy

Derivatives of celecoxib, structurally akin to N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential in therapeutic applications (Küçükgüzel et al., 2013).

Role in Neuroprotection

YM-244769, a compound with structural similarities, acts as a potent Na+/Ca2+ exchange (NCX) inhibitor, showing preferential inhibition of NCX3. It efficiently protects against hypoxia/reoxygenation-induced neuronal cell damage, highlighting its potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Synthesis and Applications in Chemistry

Research on the efficient preparation of new fluorinated lithium and ammonium sulfonimides from corresponding sulfonyl fluorides reveals the potential of these compounds as electrolytes for lithium batteries or fuel cells, demonstrating the versatility of sulfonimide-based compounds in chemical synthesis and applications (Toulgoat et al., 2008).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-15-4-6-16(7-5-15)13-24-21(26)22(27)25-14-20(19-3-2-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVLDKUNSNSSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

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